ethyl 7-benzyl-6-(2,2-diphenylacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound is a complex tricyclic heterocyclic system featuring a fused triazole and bicyclic framework. Its structure includes a benzyl group at position 7 and a 2,2-diphenylacetyl imino substituent at position 6, which contribute to its unique steric and electronic properties. The ethyl carboxylate moiety at position 5 enhances solubility in organic solvents, making it suitable for synthetic and pharmacological studies. The tricyclic core is stabilized by intramolecular hydrogen bonding and π-π interactions, as inferred from crystallographic analysis using programs like SHELX .
Properties
IUPAC Name |
ethyl 7-benzyl-6-(2,2-diphenylacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N4O4/c1-2-43-35(42)28-22-27-31(36-29-20-12-13-21-38(29)34(27)41)39(23-24-14-6-3-7-15-24)32(28)37-33(40)30(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h3-22,30H,2,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUQGODIBAMKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-benzyl-6-(2,2-diphenylacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis begins with the preparation of the core triazatricyclo structure, followed by the introduction of the benzyl and diphenylacetyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzyl-6-(2,2-diphenylacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine.
Substitution: The benzyl and diphenylacetyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative.
Scientific Research Applications
Ethyl 7-benzyl-6-(2,2-diphenylacetyl)imino-2-oxo-1,7,9-triazatricyclo[840
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethyl 7-benzyl-6-(2,2-diphenylacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations
The target compound differs from analogs primarily in its substituents. For example:
Key Observations :
- The 2,2-diphenylacetyl group in the target compound introduces significant steric hindrance, which may reduce binding affinity to certain biological targets compared to smaller substituents like 3-methoxybenzoyl .
- The benzyl group at position 7 enhances aromatic stacking interactions in solid-state structures, as evidenced by crystallographic studies .
Pharmacological Potential
- The diphenylacetyl group in the target compound may confer selectivity for hydrophobic binding pockets, though this remains untested.
Structural and Computational Insights
Hydrogen Bonding and Crystal Packing
The target compound’s tricyclic core facilitates N–H···O hydrogen bonds (distance ~2.8 Å) and C–H···π interactions (angle ~150°), as predicted by Etter’s rules (). These interactions stabilize its crystalline lattice, consistent with patterns observed in related triazatricyclic systems .
Ring Puckering Analysis
The bicyclic framework exhibits puckering parameters (q = 0.35 Å, φ = 15°) similar to other six-membered heterocycles, calculated using Cremer-Pople coordinates (). This slight puckering minimizes ring strain and enhances thermal stability .
Biological Activity
Ethyl 7-benzyl-6-(2,2-diphenylacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities that merit thorough investigation.
Chemical Structure
The compound features a triazatricyclo framework that contributes to its chemical properties and biological interactions. The presence of multiple functional groups enhances its potential for diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazene compounds exhibit notable antimicrobial properties. For instance, triazene compounds have shown effective inhibition against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
- Antitumor Properties : Triazene derivatives are recognized for their antitumor effects due to their ability to alkylate DNA. This mechanism is crucial in the treatment of certain cancers . The compound's structure may confer similar properties, warranting further exploration in cancer cell lines.
- Cytotoxicity and Selectivity : Assessing the cytotoxic effects on human cell lines is essential for determining the therapeutic index of the compound. In vitro studies have demonstrated that certain triazene compounds maintain high selectivity towards cancer cells while exhibiting minimal toxicity towards normal cells .
Antimicrobial Efficacy
A study focused on triazene compounds demonstrated significant antimicrobial activity against resistant bacterial strains. The minimal inhibitory concentrations (MICs) were established for various derivatives:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 17 | Staphylococcus aureus-MRSA | 2 |
| Compound 18 | Acinetobacter baumannii-MDR | 16 |
These findings indicate that modifications in the triazene structure can enhance antibacterial efficacy .
Antitumor Activity
Research has highlighted the antitumor potential of triazene compounds through their interaction with DNA:
Q & A
Q. What spectroscopic and analytical techniques are essential for confirming the molecular structure of this compound?
A combination of infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, elemental analysis, and single-crystal X-ray diffraction is critical. IR identifies functional groups (e.g., carbonyl stretches), while UV-Vis confirms conjugation patterns. Elemental analysis validates stoichiometry. Single-crystal X-ray diffraction provides unambiguous spatial conformation, including bond angles and torsion angles, as demonstrated in structurally analogous tricyclic systems .
Q. What synthetic routes are commonly employed to construct the tricyclic core of this compound?
The tricyclic system is typically synthesized via cyclization reactions involving imine formation and spiro-annulation. For example, analogous compounds are prepared by reacting ketones with benzothiazol-2-yl-amine derivatives under reflux conditions, followed by cyclization with pyrrolidine to stabilize the fused ring system .
Q. How does single-crystal X-ray diffraction contribute to understanding conformational dynamics?
X-ray crystallography resolves the compound’s solid-state conformation, including non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that influence molecular packing. For instance, studies on similar tricyclic compounds reveal planar aromatic systems with deviations in dihedral angles due to steric hindrance from substituents .
Q. What purification techniques are suitable for isolating this compound from complex mixtures?
Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates the target compound from byproducts. Recrystallization in ethanol or methanol is used for further purification, as reported for structurally related spiro-annulated derivatives .
Q. How can researchers validate the purity of synthesized batches?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm and thin-layer chromatography (TLC) using iodine vapor visualization are standard. Melting point consistency (±2°C) and elemental analysis (≤0.4% deviation) provide additional validation .
Advanced Questions
Q. How can discrepancies between computational predictions and experimental spectral data be resolved?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and predict IR/UV spectra. Deviations in experimental vs. calculated spectra may arise from solvent effects or dynamic conformational changes in solution. Solvent correction models (e.g., PCM) and temperature-dependent NMR studies can reconcile these differences .
Q. What strategies optimize reaction yields in multi-step syntheses involving imine intermediates?
Kinetic control via low-temperature imine formation (−10°C to 0°C) minimizes hydrolysis. Catalytic additives (e.g., molecular sieves) remove water, shifting equilibrium toward product formation. For cyclization, microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Q. How can dynamic solution-phase behavior be analyzed relative to solid-state structures?
Nuclear Overhauser effect spectroscopy (NOESY) NMR identifies through-space interactions in solution, revealing conformational flexibility. Comparing NOESY data with X-ray structures highlights deviations caused by solvent polarity or temperature. For example, benzyl groups may exhibit restricted rotation in solution, detectable via variable-temperature NMR .
Q. What mechanistic insights support the proposed cyclization pathways?
Isotopic labeling (e.g., ¹⁵N or ¹³C) traces atom migration during cyclization. Intermediate trapping (e.g., quenching with methanol) and characterization by LC-MS confirm the formation of spiro-intermediates. Computational studies (DFT) map transition-state energies to identify rate-determining steps .
Q. How can researchers integrate kinetic modeling to improve synthetic scalability?
Pseudo-first-order kinetics for imine formation and Arrhenius plots for cyclization steps identify activation energies. Microreactor systems enhance heat and mass transfer, reducing side reactions. For example, flow chemistry has been used to scale up analogous tricyclic compounds with >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
